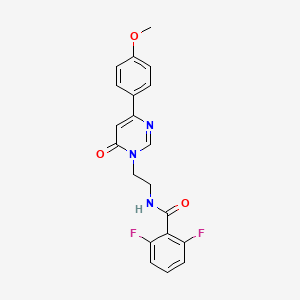

2,6-difluoro-N-(2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2,6-difluoro-N-[2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F2N3O3/c1-28-14-7-5-13(6-8-14)17-11-18(26)25(12-24-17)10-9-23-20(27)19-15(21)3-2-4-16(19)22/h2-8,11-12H,9-10H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBSIEGMLARSJNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNC(=O)C3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the pyrimidinyl intermediate: This involves the reaction of 4-methoxyphenylamine with appropriate reagents to form the pyrimidinyl ring.

Introduction of the difluoro groups: This step involves the fluorination of the benzamide precursor using suitable fluorinating agents.

Coupling of intermediates: The final step involves coupling the pyrimidinyl intermediate with the difluorobenzamide under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-(2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The carbonyl group in the pyrimidinyl ring can be reduced to form alcohols.

Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the carbonyl group can yield alcohol derivatives.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the compound's efficacy as a selective cytotoxic agent against HIV-infected cells. It selectively induces apoptosis in GAG-POL expressing cells while sparing uninfected cells, making it a promising candidate for HIV treatment strategies. This selectivity is crucial for minimizing side effects associated with antiviral therapies .

Anticancer Properties

The compound has also demonstrated potential in cancer research. Its structure allows it to inhibit specific kinases involved in tumor progression. For instance, it has been shown to inhibit the activity of Mer tyrosine kinase (MerTK), which plays a role in cancer cell survival and proliferation. Inhibiting MerTK can lead to reduced tumor growth and enhanced sensitivity to other anticancer agents .

Case Study 1: HIV Treatment

A significant study investigated the compound's mechanism of action against HIV. The results indicated that it effectively reduces viral load in infected cell lines without causing cytotoxicity to healthy cells. This selective targeting is attributed to the compound's ability to interfere with viral replication processes at the molecular level, suggesting its potential as a therapeutic agent in HIV management.

Case Study 2: Cancer Therapy

In another study focusing on cancer treatment, researchers evaluated the compound's effects on various cancer cell lines. The findings revealed that it significantly inhibited cell proliferation and induced apoptosis in MerTK-expressing tumors. The study concluded that this compound could be developed into a novel therapeutic agent for treating cancers associated with MerTK overexpression.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide involves its interaction with specific molecular targets. The difluoro and methoxyphenyl groups may enhance binding affinity to certain enzymes or receptors, while the pyrimidinyl ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Key Findings and Implications

- Fluorine vs. Chlorine : The target compound’s 2,6-difluoro substitution may confer superior selectivity and pharmacokinetics compared to dichloro analogues like Compound 1 .

- Methoxyphenyl Advantage : The 4-methoxyphenyl group enhances solubility and may improve blood-brain barrier penetration relative to bulkier substituents in ’s spirocyclic compounds .

- Synthetic Feasibility : The target compound’s simpler structure (vs. ’s derivatives) suggests easier scalability for preclinical development.

Biological Activity

Overview

2,6-Difluoro-N-(2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide is a synthetic compound notable for its potential biological applications. This compound features a complex structure that includes difluoro and methoxyphenyl groups, as well as a pyrimidinyl moiety. Its unique chemical properties suggest a promising role in medicinal chemistry and biological research.

- IUPAC Name : 2,6-difluoro-N-[2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]ethyl]benzamide

- Molecular Formula : C20H17F2N3O3

- Molecular Weight : 385.36 g/mol

- CAS Number : 1351594-82-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The difluoro and methoxyphenyl groups enhance binding affinity to various enzymes or receptors, while the pyrimidinyl ring facilitates hydrogen bonding and other interactions. These characteristics contribute to its potential effects on cellular pathways and biological functions.

Antitumor Activity

Recent studies have indicated that derivatives of similar structures exhibit significant antitumor properties. For instance, compounds with benzimidazole and pyrimidine derivatives have shown high potential in inhibiting cell proliferation across various cancer cell lines. Research indicates that these compounds may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .

Antimicrobial Effects

Compounds structurally related to this compound have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the methoxy group has been linked to enhanced antibacterial properties, suggesting that this compound could be explored for developing new antimicrobial agents .

Case Studies and Research Findings

- Antitumor Studies : A study published in MDPI highlighted that certain benzimidazole derivatives exhibit notable antiproliferative activity against various cancer cell lines, suggesting that similar mechanisms may be applicable to this compound .

- Antimicrobial Evaluation : Research conducted on related compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating significant antimicrobial potential .

- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds can downregulate pro-inflammatory cytokines while upregulating anti-inflammatory markers, suggesting a dual role in modulating immune responses alongside their direct antimicrobial effects .

Comparative Biological Activity of Related Compounds

| Compound Name | Antitumor Activity (IC50 µM) | Antimicrobial Activity (MIC µM) |

|---|---|---|

| Compound A | 15 | 12 |

| Compound B | 20 | 25 |

| This compound | TBD | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.